Chloropicrin

概要

説明

クロロピクリンは、強い刺激臭を持つ無色の液体であり、農薬、殺菌剤、除草剤、殺虫剤、殺線虫剤として使用されていることが知られています . クロロピクリンは、1848年にスコットランドの化学者ジョン・ステンハウスによって最初に発見されました . また、その催涙性(涙を誘発する性質)のため、歴史的に化学兵器として使用されてきました .

製造方法

合成経路と反応条件

クロロピクリンは、いくつかの方法で合成できます。

-

ニトロメタンと次亜塩素酸ナトリウムの反応: : これは、最も一般的な工業的方法です。ニトロメタンは、次亜塩素酸ナトリウムと反応してクロロピクリンを生成します:[ \text{H}3\text{CNO}_2 + 3\text{NaOCl} \rightarrow \text{Cl}_3\text{CNO}_2 + 3\text{NaOH} ]

-

クロロホルムと硝酸の反応: : もう一つの方法は、クロロホルムと硝酸の反応です:[ \text{Cl}_3\text{CH} + \text{HONO}_2 \rightarrow \text{Cl}_3\text{CNO}_2 + \text{H}_2\text{O} ]

-

ピクリン酸と次亜塩素酸ナトリウムの反応: : この方法は、ジョン・ステンハウスによる最初の発見で使用されました:[ \text{HOC}_6\text{H}_2(\text{NO}_2)_3 + 11\text{NaOCl} \rightarrow 3\text{Cl}_3\text{CNO}_2 + 3\text{Na}_2\text{CO}_3 + 3\text{NaOH} + 2\text{NaCl} ]

工業生産方法

工業的には、クロロピクリンは通常、ニトロメタンと次亜塩素酸ナトリウムの反応によって製造されます。これは、この方法が効率的かつ収率が高いからです {_svg_4}.

準備方法

Synthetic Routes and Reaction Conditions

Chloropicrin can be synthesized through several methods:

-

Reaction of Nitromethane with Sodium Hypochlorite: : This is the most common industrial method. Nitromethane reacts with sodium hypochlorite to produce this compound: [ \text{H}_3\text{CNO}_2 + 3\text{NaOCl} \rightarrow \text{Cl}_3\text{CNO}_2 + 3\text{NaOH} ]

-

Reaction of Chloroform with Nitric Acid: : Another method involves the reaction of chloroform with nitric acid: [ \text{Cl}_3\text{CH} + \text{HONO}_2 \rightarrow \text{Cl}_3\text{CNO}_2 + \text{H}_2\text{O} ]

-

Reaction of Picric Acid with Sodium Hypochlorite: : This method was used by John Stenhouse in his initial discovery: [ \text{HOC}_6\text{H}_2(\text{NO}_2)_3 + 11\text{NaOCl} \rightarrow 3\text{Cl}_3\text{CNO}_2 + 3\text{Na}_2\text{CO}_3 + 3\text{NaOH} + 2\text{NaCl} ]

Industrial Production Methods

In industrial settings, this compound is typically produced by the reaction of nitromethane with sodium hypochlorite due to the efficiency and yield of this method .

化学反応の分析

Formation Mechanisms

Chloropicrin forms during chlorination of nitrogen-containing organic compounds via a multi-step mechanism:

Key steps from methylamine (MA) chlorination :

-

N-chlorination :

-

MA + 2HOCl → Dichloromethylamine (DCMA)

-

Activation energy (ΔG≠): 4–7 kcal/mol (first chlorination), 14–17 kcal/mol (second chlorination)

-

-

Oxidation :

-

DCMA → Nitromethane (NM) + Chloronitromethane (CNM) (ΔG≠: 34–37 kcal/mol)

-

-

C-chlorination :

-

NM/CNM + HOCl → this compound (ΔG≠ <7 kcal/mol)

-

Environmental formation :

-

Generated in water via chlorine reactions with humic acids, amino acids, or nitrophenols, enhanced by nitrates .

Thermal Decomposition

This compound decomposes at elevated temperatures through bond dissociation pathways :

Primary pathway (100–530°C) :

-

Radical recombination:

Key data :

| Parameter | Value |

|---|---|

| C–N bond dissociation energy | 42.1 kcal/mol |

| High-pressure rate constant | |

| Major products | Phosgene (COCl₂), ClNO, NO, Cl₂ |

With Hydrogen Sulfide

This compound undergoes rapid reductive dechlorination in anoxic aqueous solutions:

-

pH dependence : Rate increases 10-fold from pH 6 to 8 (HS⁻ > H₂S reactivity).

-

Stoichiometry : 1 mol this compound consumes 3–4 mol HS⁻.

With Metam Sodium

Reaction produces methyl isothiocyanate (MITC) via nucleophilic substitution:

-

Rate constant : at pH 7.

With Thiols

Glutathione (GSH) reacts via adduct formation and dechlorination:

-

Heme protein adduction : 1.5 mol this compound binds to hemoglobin, releasing Cl⁻ and nitrite.

With Amines

Violent reactions occur with aniline, producing explosive intermediates.

Environmental Decomposition

| Condition | Pathway | Products |

|---|---|---|

| Sunlight | Photolysis | CO₂, Cl⁻, NO₃⁻ |

| Reducing agents (e.g., Fe²⁺) | Reductive dechlorination | CHCl₂NO₂, CH₂ClNO₂, CH₃NO₂ |

| High pH | Hydrolysis | Cl⁻, NO₂⁻, CO₃²⁻ |

Hazardous Decomposition

Explosive conditions :

-

112°C (boiling point) → Phosgene, ClNO, NOₓ, Cl₂, CO.

-

Confinement or shock triggers detonation (ΔH decomposition = -234 kcal/mol).

Incompatible substances :

| Substance | Reaction Type | Hazard |

|---|---|---|

| Sodium methoxide | Violent substitution | Explosion |

| Propargyl bromide | Radical chain reaction | Fire |

Biochemical Metabolism

In vivo pathway (mice) :

-

Rapid dechlorination:

-

Oxidation:

-

Hepatic effects : 19% GSH depletion, hemoprotein adduction (43% irreversible binding).

This synthesis integrates mechanistic insights, kinetic data, and environmental fate, underscoring this compound’s reactivity across chemical and biological systems. Experimental validation of computational models (e.g., CBS-QB3 for bond energies ) strengthens predictive accuracy for risk assessment.

科学的研究の応用

Agricultural Applications

Chloropicrin is primarily utilized as a soil fumigant in agriculture. Its effectiveness in controlling soil-borne pathogens makes it a valuable tool for farmers.

Soil Fumigation

- Pathogen Control : this compound is effective against a range of soil-borne pathogens, including fungi and nematodes. It has been used to suppress diseases like Verticillium wilt and Fusarium root rot in crops such as potatoes and strawberries .

- Application Method : It is typically applied pre-planting. The compound volatilizes and penetrates the soil, where it acts against pests without sterilizing the soil or depleting the ozone layer .

Crop Yield Enhancement

Studies have shown that this compound application can significantly improve crop yields and health. For example, potato farmers using this compound reported better root systems, more efficient water use, and enhanced fertilizer uptake, leading to increased production efficiency and profitability .

Environmental Applications

This compound also plays a role in environmental management.

Water Quality Monitoring

This compound is used as an analytical reference standard in monitoring drinking water quality. Its detection helps assess contamination levels from agricultural runoff .

Soil Health Improvement

Research indicates that this compound not only controls pathogens but also contributes to healthier soil ecosystems. By reducing harmful organisms, it allows beneficial microbes to thrive, enhancing overall soil health .

Analytical Chemistry

In the field of analytical chemistry, this compound serves as a reference compound for various chromatographic techniques.

Detection and Analysis

- Chromatographic Techniques : this compound is utilized in gas chromatography and mass spectrometry as a standard for detecting pesticide residues in food products and environmental samples .

- Forensic Applications : It has been studied for its potential use in forensic science to analyze chemical warfare agents and other hazardous substances .

Potato Farming Case Study

A 2019 study highlighted the resurgence of this compound in potato farming after decades of limited use. Farmers reported significant benefits from its application:

- Increased yield by up to 20%.

- Improved resistance against common pathogens.

- Enhanced soil health leading to sustainable farming practices .

| Application Area | Benefits | Crop Examples |

|---|---|---|

| Soil Fumigation | Pathogen control | Potatoes, Strawberries |

| Yield Enhancement | Increased production efficiency | Potatoes |

| Environmental Monitoring | Water quality assessment | Various agricultural products |

Health and Safety Considerations

While this compound is effective in its applications, it is essential to consider its toxicity:

作用機序

クロロピクリンは、主に生物分子中の求核部位をアルキル化できることにより、その効果を発揮します。これは、細胞プロセスの混乱と最終的に細胞死につながります。 その分子標的は、細胞機能に不可欠な酵素やその他のタンパク質です .

類似化合物の比較

クロロピクリンは、以下のハロゲン化ニトロ化合物と類似しています。

ニトロトリクロロメタン: 構造は類似していますが、反応性と用途が異なります。

トリクロロニトロメタン: クロロピクリンの別名であり、その化学構造を強調しています。

メチルブロマイド: 土壌燻蒸剤として使用されますが、化学的性質と環境への影響が異なります

類似化合物との比較

Chloropicrin is similar to other halogenated nitro compounds, such as:

Nitrotrichloromethane: Similar in structure but with different reactivity and applications.

Trichloronitromethane: Another name for this compound, highlighting its chemical structure.

Methyl Bromide: Used as a soil fumigant but has different chemical properties and environmental impacts

This compound is unique in its broad-spectrum antimicrobial properties and its historical use as a chemical warfare agent .

生物活性

Chloropicrin, chemically known as trichloronitromethane (CCl₃NO₂), is a potent soil fumigant and pesticide that has been utilized since the early 20th century. Its biological activity is multifaceted, affecting various biological systems, including microbial communities in soil, mammalian physiology, and potential carcinogenic effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various organisms, and relevant research findings.

This compound is characterized by its electrophilic nature due to the presence of chlorine and nitro groups. This property allows it to interact with biological thiols, leading to metabolic transformations that can disrupt cellular functions. The primary mechanism involves dechlorination reactions that produce reactive metabolites capable of forming adducts with proteins and nucleic acids.

Metabolic Pathways

Research indicates that this compound undergoes significant metabolic processing in vivo. In studies involving mice, this compound was shown to react with glutathione (GSH), resulting in the formation of di- and monochloro derivatives and other metabolites such as nitrite. These reactions are catalyzed by GSH S-transferases and liver microsomes, indicating a complex metabolic pathway that contributes to its biological effects .

Effects on Soil Microbial Communities

This compound's application as a soil fumigant has profound effects on microbial diversity and community structure. A study demonstrated that this compound significantly decreased both bacterial and fungal diversity in treated soils. The fumigation led to alterations in the abundance of specific microbial taxa, notably an increase in Firmicutes and Gemmatimonadetes while reducing the populations of Acidobacteria and Nitrospirae .

Table 1: Changes in Microbial Diversity Post-Fumigation

| Microbial Group | Abundance Change (%) |

|---|---|

| Firmicutes | +45.4 to +136.2 |

| Gemmatimonadetes | +19.2 to +36.6 |

| Acidobacteria | -13.9 to -42.1 |

| Nitrospirae | -46.8 to -51.2 |

These shifts can impact soil health and fertility, potentially affecting crop yields.

Toxicological Effects

This compound exhibits significant toxicological effects on mammals, particularly through inhalation exposure. Studies have indicated that this compound can cause respiratory irritation and has been associated with various adverse health outcomes, including rhinitis and bronchiectasis in laboratory animals .

Carcinogenic Potential

Evidence suggests that this compound may possess carcinogenic properties. In laboratory studies, increased incidences of tumors were observed in female mice exposed to this compound through inhalation, indicating a potential risk for cancer development . The compound’s electrophilic nature facilitates DNA damage and mutations, contributing to its genotoxic profile .

Table 2: Summary of Carcinogenic Findings

| Study Type | Species | Observed Effect |

|---|---|---|

| Inhalation Exposure | Female Mice | Increased adenomas and carcinomas |

| Oral Exposure | Female Rats | Increased fibroadenomas |

Case Study 1: Human Exposure Assessment

A human sensory irritation study revealed that this compound could cause eye irritation at low concentrations without significant respiratory effects . This finding underscores the importance of understanding exposure thresholds for sensitive populations.

Case Study 2: Agricultural Application

In agricultural settings, this compound is often used prior to planting to control soil-borne pests and pathogens. However, its impact on beneficial soil microbes raises concerns about long-term soil health following fumigation .

特性

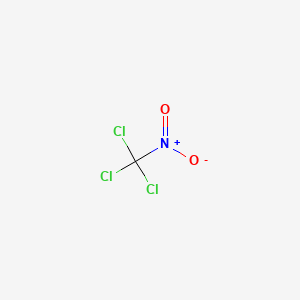

IUPAC Name |

trichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl3NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHISGNCFUNFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3NO2 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020315 | |

| Record name | Trichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropicrin appears as a slightly oily colorless to yellow liquid with a strong irritating odor. Noncombustible. Denser than water. Vapors are poisonous by inhalation and irritate eyes, nose, and throat., Colorless to faint-yellow, oily liquid with an intensely irritating odor. [pesticide] [NIOSH], SLIGHTLY OILY COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropicrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C at 757 mm Hg, 112 °C | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, e.g. acetone, benzene, ethanol, methanol, carbon disulfide, diethyl ether, carbon tetrachloride, Miscible with absolute alcohol; soluble in ether, Miscible with acetic acid, 0.19 g/100 ml H2O at 20 °C, For more Solubility (Complete) data for CHLOROPICRIN (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.162 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.64 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6448 at 20 °C/4 °C; 1.6483 at 25 °C/4 °C, Relative density (water = 1): 1.7 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.7 (air = 1), Relative vapor density (air = 1): 5.7 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.9 mmHg at 68 °F ; 40 mmHg at 92.8 °F (NTP, 1992), 24.0 [mmHg], 3.2 kPa (24 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 2.7 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropicrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly oily liquid, Faint yellow liquid., Colorless liquid, Colorless to faint-yellow, oily liquid. | |

CAS No. |

76-06-2 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropicrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPICRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropicrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloropicrin-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, trichloronitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4JTX7Z7U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PS-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-92.6 °F (NTP, 1992), -64 °C (-69.2 °C corr), -64 °C | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is trichloronitromethane (TCNM) formed in drinking water?

A1: TCNM is a nitrogenous disinfection byproduct (N-DBP) primarily formed during the chlorination or chloramination of water containing natural organic matter (NOM) and bromide ions. [] The presence of nitrogenous precursors like amino acids and amines in the source water further contributes to its formation. [, , , ]

Q2: Is TCNM found in other sources besides drinking water?

A2: Yes, TCNM has been detected in swimming pools treated with trichloroisocyanuric acid. [] It is also a significant concern in wastewater and treated wastewater, where its formation potential can be considerably higher than in raw water. [, ]

Q3: Are there seasonal variations in TCNM formation in surface water sources?

A3: Research suggests that TCNM formation potential can be influenced by algal blooms in surface water sources. Factors like nitrite/nitrate concentrations correlate with TCNM yields, highlighting the complex interplay of organic matter dynamics in algal-impacted waters. []

Q4: Can pre-treatment methods influence TCNM formation?

A4: Yes, pre-oxidation processes like ozonation, permanganate, and ferrate treatments can impact TCNM formation during subsequent chlorination. While permanganate pre-oxidation can decrease TCNM formation, ozonation may actually increase it. [, ]

Q5: Does sunlight impact TCNM formation in wastewater?

A5: Sunlight can have varying effects on the trichloronitromethane formation potential (TCNM-FP) of wastewater. While it may attenuate TCNM-FP in some cases, it can also increase it, especially in the presence of nitrite. The magnitude of this effect depends on factors like nitrite concentration and the nature of organic matter present. []

Q6: What is the molecular formula and weight of trichloronitromethane?

A6: Trichloronitromethane has the molecular formula CCl3NO2 and a molecular weight of 164.38 g/mol. [, , ]

Q7: How does trichloronitromethane react with free radicals like hydroxyl radicals and hydrated electrons?

A7: Studies using electron pulse radiolysis and transient absorption spectroscopy reveal that hydroxyl radicals (*OH) react with TCNM through addition to the nitro-group. In contrast, hydrated electrons (eaq-) interact via dissociative electron attachment, leading to the formation of carbon-centered radicals. [, , ]

Q8: Can iron minerals in water influence TCNM degradation?

A8: Yes, TCNM can be degraded by iron minerals like goethite, particularly in the presence of Fe(II). This degradation process appears to involve reductive dechlorination, and the reactivity of the goethite can change as the reaction progresses and the mineral undergoes structural changes. []

Q9: How does TCNM react in the presence of hydrogen sulfide?

A9: TCNM undergoes a rapid redox reaction with hydrogen sulfide species (H2S and HS-), resulting in reductive dechlorination. The reaction rate is pH-dependent, with HS- being more reactive than H2S. []

Q10: What are the potential health risks associated with TCNM exposure in drinking water?

A10: TCNM exhibits cytotoxicity and genotoxicity in mammals. [] Studies have linked exposure to elevated levels of TCNM and other N-DBPs to adverse health outcomes. []

Q11: How is trichloronitromethane typically measured in water samples?

A11: Common analytical methods for TCNM determination involve extraction with solvents like methyl tert-butyl ether (MTBE) followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). [, , ]

Q12: What are some strategies for removing TCNM from water?

A12: Treatment processes like activated carbon adsorption, particularly with modified activated carbon, show promise for TCNM removal from drinking water. [] Other approaches include advanced oxidation processes (AOPs), which utilize free radicals for contaminant degradation. [, , ]

Q13: Can biological processes play a role in TCNM removal?

A13: While some studies suggest potential for biodegradation of haloacetic acids (HAAs), TCNM itself appears less susceptible to biodegradation compared to abiotic processes like reductive dehalogenation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。